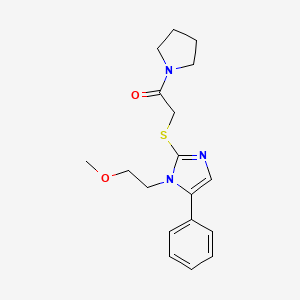

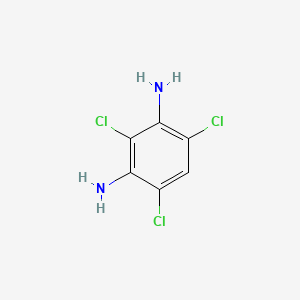

![molecular formula C15H11ClN6S B2770951 5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415554-83-3](/img/structure/B2770951.png)

5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has been described with a wide range of biological potential including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial activities.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a similar compound, involves heating the respective thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 121–122°C . The 1H NMR spectrum and 13C NMR spectrum have been reported .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile is involved in various synthetic processes to create diverse heterocyclic compounds. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) have demonstrated the synthesis of pyridothienopyrimidines and pyridothienotriazines, which are crucial in the development of new chemical entities with potential biological activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Clark, Shahhet, Korakas, and Varvounis (1993) explored the synthesis of thieno[2,3-d]pyrimidines from related intermediates, highlighting the chemical versatility and potential of such compounds in creating novel molecular structures (Clark, Shahhet, Korakas, & Varvounis, 1993).

Biological and Pharmacological Potential

The compound and its derivatives show promise in biological and pharmacological research. Rostamizadeh, Nojavan, Aryan, Sadeghian, and Davoodnejad (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from related compounds, evaluating their antibacterial activity. This highlights the potential use of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013). Additionally, Abdel-Mohsen and Geies (2008) reported the synthesis of compounds like 1H-pyrrolo[2,3-b]pyridine, showcasing the potential of these compounds in creating diverse chemical entities with possible therapeutic applications (Abdel-Mohsen & Geies, 2008).

Mecanismo De Acción

Target of Action

Thieno[3,2-d]pyrimidines, a core structure in this compound, are known to have diverse biological activities .

Mode of Action

Compounds with a thieno[3,2-d]pyrimidine core are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Compounds with a thieno[3,2-d]pyrimidine core are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thieno[3,2-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes and proteins

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

5-chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6S/c16-11-3-9(4-17)5-18-14(11)21-10-6-22(7-10)15-13-12(1-2-23-13)19-8-20-15/h1-3,5,8,10H,6-7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLWFJANDVVRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=C2SC=C3)NC4=C(C=C(C=N4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

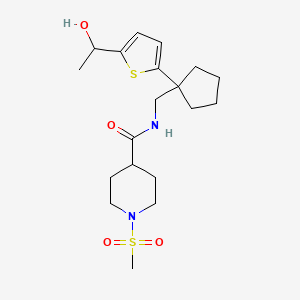

![4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2770868.png)

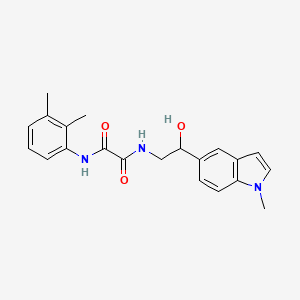

![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)

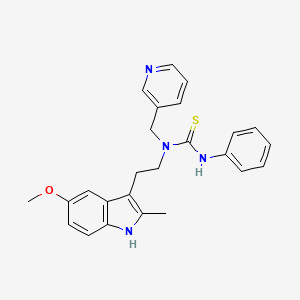

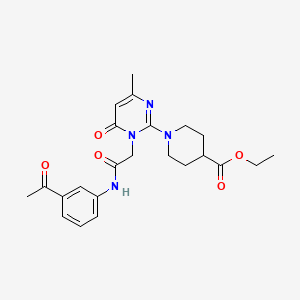

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)

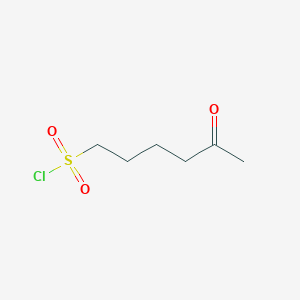

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)

![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)

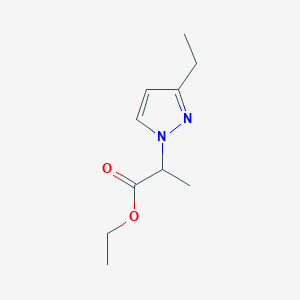

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)